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Compound of Interest

Compound Name: Ethyl pyridazine-3-carboxylate

Cat. No.: B073445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. This guide provides a comparative analysis

of the structure-activity relationship (SAR) of a series of pyridazine-based compounds as

inhibitors of Activin-like Kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor

crucial in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in various

pathologies, including cancer and fibrosis.[1][2]

Comparative Analysis of ALK5 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 4,6-disubstituted

pyridazine derivatives against the ALK5 kinase. The data highlights how modifications to the

core structure influence inhibitory potency, providing valuable insights for the rational design of

novel ALK5 inhibitors.
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Compound ID R1 R2 ALK5 Ki (nM)[1]

1a 4-pyridyl
5-chloro-2-

fluorophenyl
>10000

2A 2-aminopyridin-4-yl
5-chloro-2-

fluorophenyl
1900

4 2-aminopyridin-4-yl
5-chloro-2-

fluorophenyl
75

5 3-aminopyridin-4-yl
5-chloro-2-

fluorophenyl
1700

6
2-acetamidopyridin-4-

yl

5-chloro-2-

fluorophenyl
7200

19

2-(2-

(dimethylamino)ethyla

mino)pyridin-4-yl

5-chloro-2-

fluorophenyl
1.9

20

2-(3-

(dimethylamino)propyl

amino)pyridin-4-yl

5-chloro-2-

fluorophenyl
1.1

23

2-((1-methylpiperidin-

4-yl)methoxy)pyridin-

4-yl

5-chloro-2-

fluorophenyl
1.2

Key SAR Observations:

Direct connection of a 4-pyridyl hinge binder to the pyridazine core (Compound 1a) resulted

in a significant loss of potency.[1]

The introduction of a 2-amino group on the pyridine ring (Compound 2A) showed a marked

increase in potency, which was further enhanced in Compound 4.[1] This suggests a crucial

hydrogen bond interaction with the hinge region of the kinase.

Shifting the amino group to the 3-position of the pyridine ring (Compound 5) was detrimental

to the activity.[1]
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Acetylation of the 2-amino group (Compound 6) led to a significant drop in potency,

indicating the importance of the free amino group for optimal interaction.[1]

The most potent compounds were obtained by introducing basic side chains at the 2-position

of the pyridine ring (Compounds 19, 20, and 23), demonstrating that extending into the

solvent-exposed region with groups capable of forming additional interactions can

dramatically improve inhibitory activity.[1]

Experimental Protocols
ALK5 Kinase Inhibition Assay
The inhibitory activity of the pyridazine-based compounds against ALK5 was determined using

a luminescence-based kinase assay.[1][3] This assay measures the amount of ATP remaining

in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in

luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

Recombinant human ALK5 (GST-tagged)

GST-tagged full-length Smad3 (substrate)

Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

ATP

[γ-³³P]ATP (for radioisotope-based assays)

Test compounds (dissolved in DMSO)

96-well plates

Luminescence detection reagent (e.g., Kinase-Glo® Max)

Microplate reader capable of measuring luminescence

Procedure:
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Compound Preparation: A stock solution of the test compound is prepared in DMSO. Serial

dilutions are then made in the kinase buffer to achieve the desired final concentrations for

the assay. The final DMSO concentration in the assay should be kept constant and typically

does not exceed 1%.[4]

Master Mix Preparation: A master mix is prepared containing the kinase buffer, ATP, and the

substrate (Smad3).

Assay Plate Setup:

Test Wells: 5 µL of the diluted test compound solutions are added to the respective wells

of a 96-well plate.

Positive Control (No Inhibitor): 5 µL of the kinase buffer containing the same concentration

of DMSO as the test wells is added.

Blank (No Enzyme): 5 µL of the kinase buffer is added.

Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution of the ALK5

enzyme to the "Test Wells" and "Positive Control" wells. The "Blank" wells receive only the

kinase buffer.

Incubation: The plate is incubated at 30°C for a specified period (e.g., 45-60 minutes) to

allow the kinase reaction to proceed.[4][5]

Luminescence Detection:

After the incubation period, the luminescence detection reagent is added to each well. This

reagent stops the kinase reaction and initiates a reaction that produces a luminescent

signal proportional to the amount of ATP remaining.

The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to

stabilize the luminescent signal.[4]

The luminescence is then read using a microplate reader.
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Data Analysis: The inhibitory activity of the test compounds is determined by calculating the

percentage of ALK5 activity remaining in the presence of the inhibitor compared to the

positive control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition

of the enzyme activity, is then calculated by fitting the data to a dose-response curve. The Ki

values are calculated from the IC50 values using the Cheng and Prusoff equation.[1]
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Caption: TGF-β signaling pathway and the point of inhibition by pyridazine-based ALK5

inhibitors.
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Caption: Experimental workflow for the in vitro ALK5 kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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